![molecular formula C14H22ClNO2 B6328235 N-Benzyl-N-methyl-L-valine methyl ester hydrochloride CAS No. 1272755-73-3](/img/structure/B6328235.png)
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Valaciclovir
BMV is used in the synthesis of Valaciclovir , an L-Valine ester prodrug of Acyclovir, which is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses, showcasing its role in antiviral medication development .
Valsartan Intermediate Preparation
The compound serves as a key intermediate in the preparation of valsartan , a medication primarily used for treating high blood pressure and congestive heart failure .
Mechanism of Action
Target of Action
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a derivative of L-valine, an essential amino acid L-valine derivatives are often used in the synthesis of peptides , suggesting that this compound may interact with peptide receptors or enzymes involved in peptide metabolism.
Mode of Action
It’s known that n-methylation of peptides, a modification this compound possesses, can increase lipophilicity, which in turn enhances solubility in nonaqueous solvents and improves membrane permeability . This suggests that the compound may interact with its targets in a lipophilic environment, facilitating its passage through biological membranes.
Pharmacokinetics
The n-methyl group it contains is known to increase lipophilicity, which can enhance membrane permeability and potentially improve bioavailability .
properties
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDQUTUNQLSSW-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride |
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